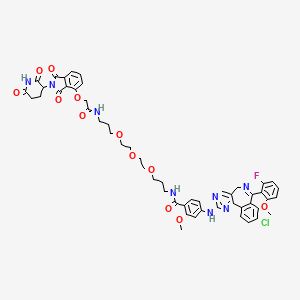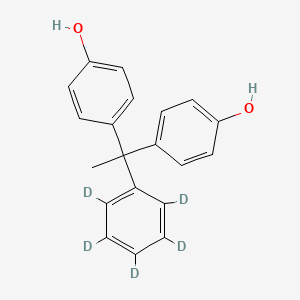
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid is a deuterated derivative of a common amino acid Deuterium, a stable isotope of hydrogen, is incorporated into the molecule, which can significantly alter its chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid typically involves the incorporation of deuterium into the precursor molecules. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a non-deuterated amino acid, deuterium can be introduced through a series of chemical reactions involving deuterated solvents and reagents .
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process may include multiple steps of purification and verification to ensure the correct incorporation of deuterium atoms at the desired positions in the molecule .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced by other atoms or groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated oxides, while reduction can produce deuterated alcohols or amines .
Scientific Research Applications
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction rates and pathways.
Biology: Employed in metabolic studies to understand the role of specific amino acids in biological processes.
Medicine: Investigated for its potential in drug development, particularly in enhancing the metabolic stability of pharmaceutical compounds.
Industry: Utilized in the production of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism by which (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid exerts its effects is primarily through the alteration of chemical and physical properties due to deuterium incorporation. Deuterium atoms have a greater mass than hydrogen atoms, which can lead to changes in bond strength and reaction kinetics. This can affect molecular targets and pathways, making the compound useful in studying specific biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-acetamido-2,3,3-trihydroxybutanedioic acid: A non-deuterated analog with similar chemical structure but different physical properties.
(2R)-2-acetamido-2,3,3-trifluorobutanedioic acid: A fluorinated analog used in similar research applications but with distinct reactivity and stability profiles.
Uniqueness
The uniqueness of (2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid lies in its deuterium content, which provides enhanced metabolic stability and altered reaction kinetics compared to its non-deuterated and fluorinated counterparts. This makes it particularly valuable in studies requiring precise control over reaction conditions and outcomes .
Properties
Molecular Formula |
C6H9NO5 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |
InChI Key |
OTCCIMWXFLJLIA-YQVMVYRTSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















